molecular formula C10H15N3 B15326539 (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Cat. No.: B15326539
M. Wt: 177.25 g/mol
InChI Key: PNQPUTJSMGMLSS-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . This compound features a pyridine ring substituted with a pyrrolidine group and a methanamine group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine typically involves the reaction of 4-chloropyridine with pyrrolidine under suitable conditions to form the intermediate 4-(pyrrolidin-1-yl)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a suitable amine source to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation using Pd/C.

    Substitution: NBS, N-chlorosuccinimide (NCS), and other halogenating agents.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and halogenated pyridine derivatives, which can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(Morpholin-4-yl)pyridin-2-yl)methanamine: Similar structure with a morpholine ring instead of a pyrrolidine ring.

    (4-(Piperidin-1-yl)pyridin-2-yl)methanamine: Contains a piperidine ring instead of a pyrrolidine ring.

    (4-(Azepan-1-yl)pyridin-2-yl)methanamine: Features an azepane ring in place of the pyrrolidine ring.

Uniqueness

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is unique due to its specific combination of a pyridine ring with a pyrrolidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(4-pyrrolidin-1-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H15N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2

InChI Key

PNQPUTJSMGMLSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)CN

Origin of Product

United States

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